molecular formula C18H20O3S B591447 benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate CAS No. 125603-72-7

benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate

Cat. No.: B591447
CAS No.: 125603-72-7
M. Wt: 316.415
InChI Key: PBWHIWMXQJJPNX-CMOQBRTCSA-N
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Description

benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate is a complex organic compound with a unique structure It features a cyclopropane ring, a tetrahydro-2-oxothiophene moiety, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane and an alkene.

    Synthesis of Tetrahydro-2-oxothiophene: This moiety can be prepared via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of a dehydrating agent.

    Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and Paal-Knorr synthesis, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2-oxothiophene moiety, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the benzyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Materials Science: Its cyclopropane ring and ester functionality could be useful in the synthesis of polymers or as a building block for complex molecular architectures.

    Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic Acid Derivatives: Compounds with similar cyclopropane rings and carboxylic acid functionalities.

    Tetrahydrothiophene Derivatives: Compounds containing the tetrahydrothiophene moiety.

Uniqueness

The combination of a cyclopropane ring, a tetrahydro-2-oxothiophene moiety, and a benzyl ester group in benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate is unique. This structural arrangement provides distinct chemical properties and potential for diverse applications, setting it apart from other similar compounds.

Properties

CAS No.

125603-72-7

Molecular Formula

C18H20O3S

Molecular Weight

316.415

IUPAC Name

benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C18H20O3S/c1-18(2)14(10-13-8-9-22-17(13)20)15(18)16(19)21-11-12-6-4-3-5-7-12/h3-7,10,14-15H,8-9,11H2,1-2H3/b13-10+/t14-,15-/m0/s1

InChI Key

PBWHIWMXQJJPNX-CMOQBRTCSA-N

SMILES

CC1(C(C1C(=O)OCC2=CC=CC=C2)C=C3CCSC3=O)C

Origin of Product

United States

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